Didesmethyl sumatriptan
説明
Didesmethyl sumatriptan, also known as this compound, is a useful research compound. Its molecular formula is C12H17N3O2S and its molecular weight is 267.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
It’s structurally similar to tryptamine , which is known to interact with various neurotransmitter receptors in the human body .
Mode of Action
Given its structural similarity to tryptamine , it may interact with its targets in a similar manner. Tryptamine and its derivatives are known to bind to receptor sites, influencing the transmission of signals in the nervous system .
Biochemical Pathways
Tryptamine and its derivatives are known to have antioxidant properties , suggesting that they may influence pathways related to oxidative stress.
Pharmacokinetics
Similar compounds are known to be absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Given its structural similarity to tryptamine , it may have similar effects, such as influencing neurotransmission and exhibiting antioxidant properties .
Action Environment
Factors such as ph, temperature, and the presence of other substances can generally influence the action of similar compounds .
生化学分析
Biochemical Properties
. Its structure suggests it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the compound’s aminoethyl and methanesulfonamide groups .
Cellular Effects
Given its structure, it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies would provide valuable insights .
Dosage Effects in Animal Models
Future studies could investigate any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving 3-(2-Aminoethyl)-N-methyl-1H-indole-5-methanesulfonamide are not well-characterized . The compound could potentially interact with various enzymes or cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
The compound could potentially interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The compound could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .
生物活性
Didesmethyl sumatriptan, a metabolite of sumatriptan, has garnered attention due to its biological activity and potential therapeutic effects, particularly in the context of migraine treatment. This article delves into its metabolic pathways, pharmacological properties, and clinical implications based on diverse research findings.
Metabolism of this compound
This compound is primarily formed through the metabolic degradation of sumatriptan. The metabolic pathway involves:
- Oxidative Deamination : Sumatriptan is metabolized by monoamine oxidase A (MAO A), leading to the formation of N-desmethyl sumatriptan, which is further demethylated to produce this compound .
- Cytochrome P450 Enzymes : Recent studies indicate that cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2D6) also play a role in the metabolism of sumatriptan and its derivatives .
The following table summarizes the metabolic conversion of sumatriptan to its metabolites:
Compound | Metabolic Pathway | Enzyme Involved |
---|---|---|
Sumatriptan | Oxidative Deamination | MAO A |
N-desmethyl sumatriptan | Further Demethylation | CYP1A2, CYP2D6 |
This compound | Result of N-desmethylation | CYP1A2, CYP2D6 |
Pharmacological Activity
This compound exhibits pharmacological properties that are crucial for its therapeutic efficacy:
- Serotonin Receptor Agonism : Like its parent compound, this compound acts as an agonist at serotonin receptors (5-HT_1B and 5-HT_1D), contributing to vasoconstriction of cranial blood vessels and inhibition of pro-inflammatory neuropeptide release .
- Efficacy in Migraine Treatment : Studies have shown that this compound retains significant activity in alleviating migraine symptoms. It has been observed that higher concentrations lead to enhanced efficacy in pain relief compared to lower concentrations .
Clinical Implications and Case Studies
Clinical studies have explored the effectiveness and safety profile of this compound in treating migraines:
- Efficacy Trials : In a randomized controlled trial involving 37,250 participants, oral sumatriptan (including its metabolites) demonstrated superior efficacy over placebo in achieving pain relief within two hours post-administration . The number needed to treat (NNT) for pain-free status at two hours was reported as 6.1 for the 50 mg dose.
- Adverse Events : While generally well-tolerated, some patients reported mild to moderate adverse events. Serious cardiovascular events were noted but were rare and often associated with pre-existing conditions .
Summary of Findings
The biological activity of this compound is characterized by:
- Metabolic Pathways : Primarily formed through MAO A-mediated oxidative deamination and further demethylation by cytochrome P450 enzymes.
- Pharmacological Effects : Acts as a potent agonist at serotonin receptors, contributing to its effectiveness in migraine treatment.
- Clinical Efficacy : Demonstrated significant therapeutic potential in alleviating migraine symptoms with an acceptable safety profile.
特性
IUPAC Name |
1-[3-(2-aminoethyl)-1H-indol-5-yl]-N-methylmethanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S/c1-14-18(16,17)8-9-2-3-12-11(6-9)10(4-5-13)7-15-12/h2-3,6-7,14-15H,4-5,8,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MURZXKIEJFJMPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90237424 | |
Record name | Didesmethyl sumatriptan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90237424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88919-22-6 | |
Record name | 3-(2-Aminoethyl)-N-methyl-1H-indole-5-methanesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88919-22-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Didesmethyl sumatriptan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088919226 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Didesmethyl sumatriptan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90237424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Indole-5-methanesulfonamide, 3-(2-aminoethyl)-N-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.695 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIDESMETHYL SUMATRIPTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WE0Q003U63 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is didesmethyl sumatriptan formed in the body, and does it have similar activity to sumatriptan?
A: this compound is formed through a two-step demethylation process from sumatriptan. The enzymes CYP1A2, CYP2C19, and CYP2D6 are involved in the initial N-demethylation step, while CYP1A2 and CYP2D6 further demethylate the resulting N-desmethyl sumatriptan to form this compound []. The research paper focuses on the metabolic pathway and does not investigate the pharmacological activity of this compound. Further research is needed to understand if this metabolite retains any affinity for sumatriptan's target receptors and exerts any downstream effects.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。